molecular formula C24H24N2O3 B392714 N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE

N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE

Cat. No.: B392714
M. Wt: 388.5g/mol
InChI Key: VXUPTPVKAJWYJR-NJNXFGOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is known for its versatility in chemical reactions and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide typically involves the condensation of 6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene with 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenylidene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-phenyl)acetohydrazide
  • N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-benzyl)acetohydrazide

Uniqueness

Compared to similar compounds, N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide may exhibit unique properties due to the presence of the naphthyl group, which can influence its chemical reactivity and biological activity. Its specific structural features may also contribute to its distinct applications and effectiveness in various fields.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5g/mol

IUPAC Name

N-[(E)-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H24N2O3/c1-28-22-13-17-10-6-12-21(20(17)15-23(22)29-2)25-26-24(27)14-18-9-5-8-16-7-3-4-11-19(16)18/h3-5,7-9,11,13,15H,6,10,12,14H2,1-2H3,(H,26,27)/b25-21+

InChI Key

VXUPTPVKAJWYJR-NJNXFGOHSA-N

Isomeric SMILES

COC1=C(C=C\2C(=C1)CCC/C2=N\NC(=O)CC3=CC=CC4=CC=CC=C43)OC

SMILES

COC1=C(C=C2C(=C1)CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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